molecular formula C15H18ClFN2O3 B7071424 N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide

N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide

Cat. No.: B7071424
M. Wt: 328.76 g/mol
InChI Key: HTNAPVMJACICGG-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorinated and fluorinated aromatic ring, a morpholine moiety, and an acetamide group

Properties

IUPAC Name

N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O3/c1-15(2,10-4-3-5-11(16)14(10)17)18-12(20)8-19-6-7-22-9-13(19)21/h3-5H,6-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNAPVMJACICGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Cl)F)NC(=O)CN2CCOCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3-chloro-2-fluoroacetophenone, through halogenation reactions.

    Alkylation: The intermediate is then subjected to alkylation using isopropyl bromide in the presence of a base like potassium carbonate to form 2-(3-chloro-2-fluorophenyl)propan-2-yl ketone.

    Morpholine Addition: The ketone is reacted with morpholine under acidic or basic conditions to introduce the morpholine ring, forming 2-(3-chloro-2-fluorophenyl)propan-2-yl morpholine.

    Acetylation: Finally, the morpholine derivative undergoes acetylation with acetic anhydride to yield the target compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Amine derivatives from the reduction of the acetamide group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. For example, the compound might inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chlorinated and fluorinated aromatic ring but differs in the presence of a thiazole ring instead of a morpholine ring.

    3-Chloro-2-fluoroacetophenone: A simpler precursor that lacks the morpholine and acetamide groups.

Uniqueness

N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is unique due to its combination of a morpholine ring and an acetamide group, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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